molecular formula C15H27NO4 B15199392 Methyl (R)-2-((tert-butoxycarbonyl)amino)non-8-enoate

Methyl (R)-2-((tert-butoxycarbonyl)amino)non-8-enoate

Cat. No.: B15199392
M. Wt: 285.38 g/mol
InChI Key: JCLMJBQZFZGXOT-GFCCVEGCSA-N
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Description

Methyl ®-2-((tert-butoxycarbonyl)amino)non-8-enoate is an organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-((tert-butoxycarbonyl)amino)non-8-enoate typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as a non-8-enoic acid derivative.

    Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA) to form the Boc-protected amine.

    Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-((tert-butoxycarbonyl)amino)non-8-enoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions

    Hydrolysis: Aqueous acid or base (e.g., hydrochloric acid or sodium hydroxide).

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Hydrolysis: Non-8-enoic acid and the corresponding amine.

    Deprotection: The free amine derivative.

    Oxidation and Reduction: Various oxidized or reduced products depending on the specific reaction conditions.

Scientific Research Applications

Methyl ®-2-((tert-butoxycarbonyl)amino)non-8-enoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl ®-2-((tert-butoxycarbonyl)amino)non-8-enoate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The Boc protecting group can be removed to reveal the active amine, which can then participate in further reactions or interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl ®-2-((tert-butoxycarbonyl)amino)octanoate: Similar structure but with a shorter carbon chain.

    Methyl ®-2-((tert-butoxycarbonyl)amino)decanoate: Similar structure but with a longer carbon chain.

    Ethyl ®-2-((tert-butoxycarbonyl)amino)non-8-enoate: Similar structure but with an ethyl ester group instead of a methyl ester.

Uniqueness

Methyl ®-2-((tert-butoxycarbonyl)amino)non-8-enoate is unique due to its specific carbon chain length and the presence of the Boc protecting group, which provides stability and allows for selective reactions during synthesis.

Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoate

InChI

InChI=1S/C15H27NO4/c1-6-7-8-9-10-11-12(13(17)19-5)16-14(18)20-15(2,3)4/h6,12H,1,7-11H2,2-5H3,(H,16,18)/t12-/m1/s1

InChI Key

JCLMJBQZFZGXOT-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCCC=C)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCCC=C)C(=O)OC

Origin of Product

United States

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